Cas no 4466-59-5 (4,7-dichloroisobenzofuran-1,3-dione)
4,7-dichloroisobenzofuran-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 4,7-Dichloroisobenzofuran-1,3-dione
- 1,3-Isobenzofurandione, 4,7-dichloro-
- 3,6-Dichlorophthalic anhydride
- 4,7-dichloro-1,3-Isobenzofurandione
- 1,3-Isobenzofurandione,4,7-dichloro
- 3,6-dichloro-phthalic acid anhydride
- 3,6-DICHLOROPHTHALIC ANHYDRIDE---WHITE POWDER
- 3,6-Dichlor-phthalsaeure-anhydrid
- 4,7-dichloro-1,3-dihydro-2-benzofuran-1,3-dione
- 4,7-dichloro-2-benzofuran-1,3-dione
- 4,7-dichloroisobenzofuran-1,3-quinone
- 4,7-dichlorophthalic anhydride
- Phthalicanhydride, 3,6-dichloro- (6CI,7CI,8CI)
- 3,6-Dichlorophthalic acid anhydride
- 3,6-Dichlorophthalicanhydride
- 3,6-Dichloro-phthalic anhydride
- PubChem2272
- 3.6-Dichlorphthalsaureanhydrid
- HEGLMCPFDADCAQ-UHFFFAOYSA-N
- 6166AB
- AKOS015850104
- 3,5-bis(chlorosulfonyl)benzoyl chloride;4,7-Dichloroisobenzofuran-1,3-dione
- UNII-1QD5579F1A
- CS-W006472
- SY102062
- EINECS 224-733-2
- DTXSID90196264
- SCHEMBL542
- InChI=1/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2
- NS00031449
- CHEMBL2270554
- AS-60289
- F12441
- 3,6-Dichlorophthalic anhydride, 98%
- A826653
- 4466-59-5
- 1QD5579F1A
- FT-0635313
- MFCD00042786
- 4,7-Dichloroisobenzofuran-1,3-dione; 3,6-Dichlorophthalic Acid Anhydride; 3,6-Dichlorophthalic Anhydride; 4,7-Dichloro-1,3-isobenzofurandione
- DB-022125
- 4,7-dichloroisobenzofuran-1,3-dione
-
- MDL: MFCD00042786
- Inchi: 1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
- InChI Key: HEGLMCPFDADCAQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2C(=O)OC(C=21)=O)Cl
Computed Properties
- Exact Mass: 215.93800
- Monoisotopic Mass: 215.938099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: solid
- Density: 1.5974 (estimate)
- Melting Point: 188-190 ºC
- Boiling Point: 339°C at 760 mmHg
- Flash Point: 159.3°C
- Refractive Index: 1.638
- PSA: 43.37000
- LogP: 2.30400
- Solubility: Not determined
4,7-dichloroisobenzofuran-1,3-dione Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
4,7-dichloroisobenzofuran-1,3-dione Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,7-dichloroisobenzofuran-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 359858-1G |
4,7-dichloroisobenzofuran-1,3-dione |
4466-59-5 | 98% | 1G |
¥1844.1 | 2022-02-24 | |
| Alichem | A019093187-5g |
4,7-Dichloroisobenzofuran-1,3-dione |
4466-59-5 | 95% | 5g |
$495.00 | 2023-09-01 | |
| Alichem | A019093187-10g |
4,7-Dichloroisobenzofuran-1,3-dione |
4466-59-5 | 95% | 10g |
$727.50 | 2023-09-01 | |
| Chemenu | CM157791-5g |
4,7-Dichloroisobenzofuran-1,3-dione |
4466-59-5 | 95% | 5g |
$421 | 2021-06-08 | |
| Chemenu | CM157791-10g |
4,7-Dichloroisobenzofuran-1,3-dione |
4466-59-5 | 95% | 10g |
$701 | 2021-06-08 | |
| TRC | D434490-250mg |
3,6-Dichlorophthalic Anhydride |
4466-59-5 | 250mg |
$ 178.00 | 2023-09-07 | ||
| TRC | D434490-2.5g |
3,6-Dichlorophthalic Anhydride |
4466-59-5 | 2.5g |
$ 1384.00 | 2023-09-07 | ||
| abcr | AB443569-250mg |
4,7-Dichloroisobenzofuran-1,3-dione; . |
4466-59-5 | 250mg |
€92.30 | 2024-04-15 | ||
| abcr | AB443569-1g |
4,7-Dichloroisobenzofuran-1,3-dione; . |
4466-59-5 | 1g |
€175.80 | 2024-04-15 | ||
| abcr | AB443569-5g |
4,7-Dichloroisobenzofuran-1,3-dione; . |
4466-59-5 | 5g |
€593.00 | 2024-04-15 |
4,7-dichloroisobenzofuran-1,3-dione Suppliers
4,7-dichloroisobenzofuran-1,3-dione Related Literature
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1. 292. Intermediates and dyes. Part V. Derivatives of thiophanthrene-4 : 9-quinoneArnold T. Peters,Derek Walker J. Chem. Soc. 1957 1525
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2. XLV.—1 : 4-Dichloroanthraquinone and its derivativesGertrude Maud Walsh,Charles Weizmann J. Chem. Soc. Trans. 1910 97 685
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3. A large-scale synthesis of the bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N)Ho H. Lee,William A. Denny J. Chem. Soc. Perkin Trans. 1 1999 2755
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H. D. K. Drew,F. H. Pearman J. Chem. Soc. 1937 26
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Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060
Additional information on 4,7-dichloroisobenzofuran-1,3-dione
Comprehensive Overview of 4,7-Dichloroisobenzofuran-1,3-dione (CAS No. 4466-59-5): Properties, Applications, and Industry Insights
4,7-Dichloroisobenzofuran-1,3-dione (CAS No. 4466-59-5) is a specialized organic compound widely recognized for its unique structural and functional properties. This heterocyclic molecule features a fused isobenzofuran-1,3-dione core substituted with two chlorine atoms at the 4 and 7 positions, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C8H2Cl2O3, and high purity grades (often ≥98%) ensure its utility in precision-driven applications, including pharmaceuticals, agrochemicals, and advanced material science.
In recent years, the demand for chlorinated isobenzofuran derivatives has surged due to their role in developing high-performance polymers and photoactive materials. Researchers frequently search for "4,7-Dichloroisobenzofuran-1,3-dione synthesis" or "CAS 4466-59-5 suppliers," reflecting its commercial and academic relevance. The compound’s thermal stability (decomposing above 200°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) further enhance its versatility.
From an environmental perspective, 4466-59-5 aligns with the growing focus on green chemistry. Innovations in catalytic processes have reduced waste generation during its production, addressing concerns about "sustainable halogenated compounds." Analytical techniques such as HPLC and GC-MS are routinely employed to verify its purity, a critical factor for industries requiring high-precision intermediates.
Beyond industrial applications, 4,7-dichloroisobenzofuran-1,3-dione is pivotal in academic research. Studies exploring "isobenzofuran-1,3-dione reactivity" or "chloro-substituted heterocycles" often cite this compound as a model substrate. Its electron-deficient aromatic system facilitates nucleophilic substitutions, enabling the construction of complex architectures like phthalimide-based drugs or organic electronic materials.
Regulatory compliance and safety protocols for handling CAS 4466-59-5 are frequently queried in professional forums. While non-hazardous under standard conditions, proper storage (cool, dry environments) and personal protective equipment (PPE) are recommended. This emphasis on safety mirrors broader industry trends toward "responsible chemical management."
In summary, 4,7-Dichloroisobenzofuran-1,3-dione exemplifies the intersection of innovation and practicality. Its multifaceted applications—from specialty chemicals to cutting-edge research—underscore its enduring significance in modern chemistry. As industries evolve toward eco-friendly synthesis and tailored molecular designs, this compound remains a cornerstone for future advancements.
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